molecular formula C18H21NO5 B4063711 methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

Cat. No. B4063711
M. Wt: 331.4 g/mol
InChI Key: SABJUOIESWNOCW-UHFFFAOYSA-N
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Description

“Methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate” is a chemical compound with the linear formula C18H21NO5 . It has a molecular weight of 331.372 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic core and various functional groups attached . The compound contains a 2-oxabicyclo[2.2.1]heptane core, which is a seven-membered ring with one oxygen atom . This core is substituted with a carbonyl group and an amino group, which is further substituted with a benzoate group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 331.372 and a linear formula of C18H21NO5 . The compound is likely to be solid at room temperature, given its molecular weight and structure. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Antileishmanial Agent

Methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate and its derivatives have been studied for their antileishmanial properties. A specific derivative, methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate, has shown promising effects against the Leishmania parasite. This derivative induces apoptosis-like death in parasites and, when combined with miltefosine, exhibits a synergistic effect against the parasite (Bhalla et al., 2017).

Antibacterial Activities

The compound's derivatives have been explored for their antibacterial activities, particularly against gram-positive bacteria. One study synthesized a series of 2-oxaisocephems, which exhibited potent activities against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These findings suggest the potential use of methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate derivatives in the development of new antibacterial agents (Tsubouchi et al., 1994).

Chemical Synthesis and Structural Studies

This compound has been a subject of interest in various chemical synthesis and structural studies. For example, its derivatives have been used in the study of tricyclic products from reactions with penicillin-derived compounds, providing insights into the structural aspects of related bicyclic and tricyclic compounds (Mara et al., 1982). Another study focused on the synthesis of N-phthaloylation reagents for amino acids and peptides, highlighting its utility in the modification of amino compounds (Casimir et al., 2002).

Anti-Inflammatory Activity

Compounds related to methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate have shown significant anti-inflammatory activity. A study synthesized 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and related compounds, demonstrating high anti-inflammatory activity compared to standard drugs like Indomethacin (Osarodion, 2020).

properties

IUPAC Name

methyl 2-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-16(2)17(3)9-10-18(16,24-15(17)22)14(21)19-12-8-6-5-7-11(12)13(20)23-4/h5-8H,9-10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABJUOIESWNOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC=C3C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
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methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
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methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
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methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
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methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
Reactant of Route 6
methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

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